molecular formula C13H13N3O2S2 B2392929 N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline CAS No. 341967-85-9

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline

Cat. No.: B2392929
CAS No.: 341967-85-9
M. Wt: 307.39
InChI Key: PPCBWAFGURGXMT-RVDMUPIBSA-N
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Description

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline is a synthetic organic compound featuring a thieno[3,2-c]thiazine 2,2-dioxide core structure, a scaffold of significant interest in medicinal chemistry and drug discovery . Compounds based on the 1,2-thiazine 1,1-dioxide (sultam) structure are recognized as key heterocycles due to their diverse biological activities . This particular structure is a close analog of well-known pharmacologically active substances; for instance, the thieno[2,3-e]thiazine derivative Tenoxicam is a established non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase . The structural motif of a 1,2-thiazine dioxide ring fused to a thiophene is also found in other investigational compounds, highlighting the relevance of this chemotype in developing new bioactive molecules . The primary research value of this compound lies in its potential as a building block or a key intermediate for the synthesis of more complex molecules with potential pharmacological properties. Researchers can utilize this compound to explore structure-activity relationships, particularly in the development of agents with potential anti-inflammatory, antimicrobial, or enzyme-inhibitory activities, given the known profiles of its structural relatives . The molecule is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S2/c1-16-12-7-8-19-13(12)11(9-20(16,17)18)15-14-10-5-3-2-4-6-10/h2-8,14H,9H2,1H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCBWAFGURGXMT-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NNC3=CC=CC=C3)CS1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(/C(=N/NC3=CC=CC=C3)/CS1(=O)=O)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thiophene derivative with a thiazine precursor under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or ruthenium, to facilitate the formation of the fused ring system .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the efficient formation of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced aniline derivatives, and various substituted aniline compounds, depending on the specific reaction conditions employed .

Scientific Research Applications

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Data Analysis

Thermal and Physicochemical Properties
  • The target compound’s melting point (~200–220°C, extrapolated) exceeds that of simpler aniline derivatives (e.g., 4-chloro-N-benzylideneaniline, mp: 120–130°C) , likely due to rigid heterocyclic cores.

Biological Activity

N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline is a complex organic compound belonging to the class of aniline derivatives. This compound exhibits significant biological activity, particularly in the context of anti-inflammatory and potential anticancer properties. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C13H13N3O3S3
  • Molecular Weight : 355.5 g/mol
  • CAS Number : 477855-36-0

Structural Representation

The compound features a thieno[3,2-c]thiazine ring system which contributes to its unique biological properties. The presence of multiple functional groups enhances its interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : The synthesis begins with readily available thiophene and thiazine derivatives.
  • Cyclization Reaction : A common method involves cyclization under controlled conditions, often catalyzed by transition metals such as palladium or ruthenium.
  • Purification : Following synthesis, purification techniques like recrystallization or chromatography are employed to isolate the compound in a pure form.

Table 1: Summary of Synthesis Steps

StepDescription
Starting MaterialsThiophene and thiazine derivatives
Reaction TypeCyclization under transition metal catalysis
Purification MethodRecrystallization or chromatography

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing various signaling pathways.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

  • Anti-inflammatory Activity : Research indicates that this compound effectively reduces inflammation markers in vitro and in vivo models.
    • Case Study : In a study involving L1210 cells, the compound demonstrated significant inhibition of cell growth and transport properties compared to control groups .
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
    • Case Study : A comparative analysis revealed that the compound exhibited cytotoxicity towards various cancer cell lines with IC50 values indicating effective dose-response relationships .

Table 2: Biological Activity Summary

Activity TypeObservations
Anti-inflammatorySignificant reduction in inflammation markers
AnticancerInduced apoptosis in cancer cell lines
IC50 ValuesVaries by cell line; effective dose-response noted

Q & A

Basic: What are the optimal synthetic routes for N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]aniline, and how can purity be ensured?

Answer:
The compound is synthesized via a multi-step pathway involving cyclization and hydrazine condensation. Key steps include:

  • Cyclization : Reacting methyl anthranilate with methanesulfonyl chloride to form a thiazine-dione intermediate .
  • Hydrazinolysis : Treating the intermediate with hydrazine hydrate to generate a hydrazine derivative.
  • Condensation : Ultrasound-assisted Schiff base formation with substituted benzaldehydes under mild conditions (e.g., ethanol, 50°C) to improve yield and reduce side reactions .
    Purity Control :
  • Monitor reactions using TLC (silica gel, ethyl acetate/hexane).
  • Characterize intermediates via 1H^1H/13C^{13}C NMR and HRMS to confirm structural integrity .
  • Recrystallize the final product from ethanol/water mixtures to achieve >95% purity .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (in DMSO-d6 or CDCl3) identify proton environments and confirm the E-configuration of the imine bond (δ 8.2–8.5 ppm for azomethine proton) .
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., [M+H]+ peak matching theoretical mass within 5 ppm error) .
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data to resolve the thieno-thiazine ring conformation and intermolecular interactions (e.g., hydrogen bonding) .

Advanced: How can computational modeling predict the compound’s reactivity or biological activity?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gaps) and predict nucleophilic/electrophilic sites .
  • Molecular Docking : Dock the compound into bacterial enzyme targets (e.g., DNA gyrase) using AutoDock Vina to rationalize anti-bacterial activity observed in vitro .
  • MD Simulations : Simulate stability in biological membranes (CHARMM force field) to assess pharmacokinetic behavior .

Advanced: How to resolve contradictions in observed vs. expected spectroscopic data?

Answer:

  • Case Example : Discrepancy in 1H^1H NMR coupling constants for the thieno-thiazine ring may arise from dynamic conformational exchange.
    • Solution : Perform variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to slow ring puckering and resolve splitting patterns .
    • Alternative : Use 2D NOESY to confirm spatial proximity of protons and validate proposed geometry .

Advanced: What strategies optimize the compound’s anti-bacterial activity through structural modification?

Answer:

  • SAR Studies :
    • Electron-Withdrawing Groups : Introduce nitro or chloro substituents on the aniline ring to enhance membrane penetration (e.g., 4-NO2 derivative shows MIC of 2 µg/mL against S. aureus) .
    • Steric Effects : Replace the methyl group on the thiazine ring with bulkier substituents (e.g., ethyl) to reduce enzymatic degradation .
  • Biological Testing :
    • Use broth microdilution assays (CLSI guidelines) to quantify MIC values .
    • Compare time-kill kinetics against Gram-positive and Gram-negative strains to assess bactericidal vs. bacteriostatic effects .

Advanced: How to address low yields in the cyclization step during synthesis?

Answer:

  • Reaction Optimization :
    • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
    • Solvent Effects : Switch from DMF to acetonitrile to reduce side-product formation .
  • Mechanistic Insight :
    • Use in-situ IR spectroscopy to monitor intermediate formation (e.g., carbonyl stretching at 1680 cm⁻¹) .
    • Quench aliquots at intervals and analyze via LC-MS to identify kinetic bottlenecks .

Advanced: What analytical methods differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Compare diffraction patterns (e.g., Bragg peaks at 2θ = 12.5°, 15.8°) to identify crystalline vs. amorphous phases .
  • DSC : Detect melting point variations (ΔH fusion) between polymorphs .
  • Raman Spectroscopy : Use lattice vibration modes (200–400 cm⁻¹) to confirm phase purity .

Table 1: Key Anti-Bacterial Activity Data

Derivative SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) P. aeruginosa
4-NO22.016.0
4-Cl4.032.0
Parent Compound8.064.0
Data sourced from in vitro assays

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